molecular formula C15H22N2O4 B1611006 N-Boc-L-Ala-NHOBn CAS No. 79722-09-1

N-Boc-L-Ala-NHOBn

Cat. No.: B1611006
CAS No.: 79722-09-1
M. Wt: 294.35 g/mol
InChI Key: QVPVUFXPEGJBPT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-L-Ala-NHOBn is a protected amino acid derivative widely used in peptide synthesis. The compound features:

  • N-Boc (tert-butoxycarbonyl) group: Protects the α-amine of L-alanine during solid-phase or solution-phase synthesis, preventing unwanted side reactions .
  • NHOBn (benzyloxy amide) group: Stabilizes the amide bond and may serve as a temporary protecting group that can be removed via hydrogenolysis or acidic conditions. This dual-protection strategy enhances selectivity in multi-step syntheses, particularly for constructing complex peptides.

Properties

CAS No.

79722-09-1

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-11(16-14(19)21-15(2,3)4)13(18)17-20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

QVPVUFXPEGJBPT-NSHDSACASA-N

SMILES

CC(C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NOCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Boc-L-NptGly-OH (N-α-t-Butyloxycarbonyl-L-neopentylglycine)

Structural Differences :

  • Side chain : Neopentylglycine (bulky, branched alkyl) vs. L-alanine (methyl group).
  • Functional groups : Carboxylic acid (Boc-L-NptGly-OH) vs. benzyloxy amide (N-Boc-L-Ala-NHOBn).

H-β-(3-Benzothienyl)-D-Ala-OH

Structural Differences :

  • Chirality: D-alanine (non-natural enantiomer) vs. L-alanine in this compound.
  • Side chain : Benzothienyl (aromatic heterocycle) vs. NHOBn (benzyloxy amide).

Reactivity :

  • The benzothienyl group may participate in π-π interactions, influencing peptide folding.
  • NHOBn’s benzyloxy group offers steric protection but lacks aromatic reactivity.

Boc-Ala-OH (N-Boc-L-alanine)

Structural Differences :

  • Lacks the NHOBn group, featuring only a Boc-protected amine and free carboxylic acid.

N-Boc-L-alaninol

Structural Differences :

  • Reduced carboxylic acid to a primary alcohol (-CH₂OH) vs. amide (NHOBn).

Key Research Findings and Trends

  • Steric Effects : Bulky groups (e.g., Boc-L-NptGly-OH’s neopentyl) reduce coupling efficiency but enhance peptide stability .
  • Deprotection Strategies: NHOBn’s hydrogenolysis requirement limits use in acid-sensitive contexts, whereas Boc groups are universally removable with TFA .
  • Chiral Specificity: D-amino acids (e.g., H-β-(3-Benzothienyl)-D-Ala-OH) are critical for studying enzyme specificity but are synthetically challenging .

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